molecular formula C21H17F2N3O2 B10894586 2-Amino-4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B10894586
M. Wt: 381.4 g/mol
InChI Key: WFPZMABTZFZYHK-UHFFFAOYSA-N
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Description

2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a quinolinecarbonitrile core, a difluorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps. One common approach starts with the preparation of the difluorophenoxy intermediate, which is then reacted with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which 2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5-difluorophenylboronic acid
  • 2-amino-4-methylphenol
  • 2-amino-4,5-difluorobenzoic acid methyl ester

Uniqueness

Compared to these similar compounds, 2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields .

Properties

Molecular Formula

C21H17F2N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

2-amino-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H17F2N3O2/c22-12-5-7-18(16(23)9-12)27-11-13-6-8-19(28-13)20-14-3-1-2-4-17(14)26-21(25)15(20)10-24/h5-9H,1-4,11H2,(H2,25,26)

InChI Key

WFPZMABTZFZYHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F

Origin of Product

United States

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